Cas no 34171-46-5 (2-Furanmethanol,2-benzoate)

2-Furanmethanol,2-benzoate 化学的及び物理的性質

名前と識別子

-

- 2-Furanmethanol,2-benzoate

- 2-Furylmethyl Benzoate

- furan-2-ylmethyl benzoate

- Furfuryl benzoate

- (2-furyl)methyl benzoate

- 2-benzoyloxymethylfuran

- Benzoesaeure-furfurylester

- benzoic acid furfuryl ester

- DTXSID30290518

- SCHEMBL1640414

- NSC69095

- NCIOpen2_003442

- 34171-46-5

- OYUZXJBNSJHTRF-UHFFFAOYSA-N

- AKOS003440428

- NSC-69095

- J-019478

- (furan-2-yl)methyl benzoate

- 2-Furylmethyl benzoate #

- Furfuryl benzoate, 97%

- 5-Cyano-1H-indole-2-boronicacid

- Q65225406

-

- インチ: InChI=1S/C12H10O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-8H,9H2

- InChIKey: OYUZXJBNSJHTRF-UHFFFAOYSA-N

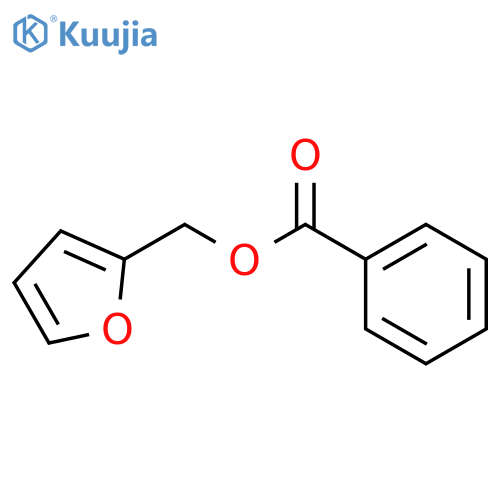

- ほほえんだ: O=C(C1C=CC=CC=1)OCC1=CC=CO1

計算された属性

- せいみつぶんしりょう: 202.06300

- どういたいしつりょう: 202.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 39.4Ų

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.177 g/mL at 25 °C(lit.)

- ふってん: 117-119 °C1.5 mm Hg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.544(lit.)

- PSA: 39.44000

- LogP: 2.63660

2-Furanmethanol,2-benzoate セキュリティ情報

- WGKドイツ:3

2-Furanmethanol,2-benzoate 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Furanmethanol,2-benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-235227-5 g |

Furfuryl benzoate, |

34171-46-5 | 5g |

¥226.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-235227-5g |

Furfuryl benzoate, |

34171-46-5 | 5g |

¥226.00 | 2023-09-05 |

2-Furanmethanol,2-benzoate 関連文献

-

Dáire J. Cott,Kirk J. Ziegler,Vincent P. Owens,Jeremy D. Glennon,Andrew E. Graham,Justin D. Holmes Green Chem. 2005 7 105

-

2. Chapter 18. Alicyclic chemistry

2-Furanmethanol,2-benzoateに関する追加情報

Professional Introduction to 2-Furanmethanol,2-benzoate (CAS No. 34171-46-5)

2-Furanmethanol,2-benzoate, with the chemical formula C10H8O3, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, 34171-46-5, identifies it as a distinct molecular entity with unique structural and functional properties. This compound has garnered attention due to its versatile applications in synthetic chemistry, drug development, and material science.

The structure of 2-Furanmethanol,2-benzoate consists of a furan ring substituted with a hydroxymethyl group and a benzoate moiety. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. The furan ring, characterized by its oxygen-containing heterocycle, contributes to the compound's reactivity and potential biological activity. Meanwhile, the benzoate group introduces additional electronic and steric effects that can be exploited in medicinal chemistry.

In recent years, 2-Furanmethanol,2-benzoate has been extensively studied for its role in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to undergo diverse chemical transformations makes it an attractive scaffold for drug design. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and improved pharmacokinetic profiles.

One of the most compelling aspects of 2-Furanmethanol,2-benzoate is its utility in the synthesis of bioactive molecules. For instance, studies have demonstrated its use in creating furan-based analogs that exhibit potent inhibitory effects on specific enzymatic targets. These targets are often implicated in metabolic disorders and chronic diseases, making such compounds valuable candidates for further development. The benzoate moiety further enhances these properties by modulating solubility and metabolic stability.

The pharmaceutical industry has been particularly interested in 2-Furanmethanol,2-benzoate due to its potential as a precursor for active pharmaceutical ingredients (APIs). Researchers have explored its incorporation into various drug candidates, demonstrating its versatility in medicinal chemistry. For example, derivatives of this compound have been investigated for their ability to modulate neurotransmitter receptors, offering insights into potential treatments for neurological disorders.

Beyond pharmaceutical applications, 2-Furanmethanol,2-benzoate has found utility in other scientific domains. In materials science, its structural characteristics make it a candidate for developing functional polymers and coatings. These materials can exhibit unique properties such as enhanced durability or biodegradability, depending on the specific modifications applied.

The synthesis of 2-Furanmethanol,2-benzoate typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to construct the desired molecular framework efficiently. These synthetic approaches not only demonstrate the compound's synthetic accessibility but also showcase the latest advancements in organic chemistry.

Recent research has also focused on the computational modeling of 2-Furanmethanol,2-benzoate to predict its biological activity and optimize its pharmacological properties. Molecular docking studies have been particularly useful in identifying potential binding interactions with biological targets. These computational tools provide valuable insights into how structural modifications can enhance drug efficacy and reduce side effects.

The environmental impact of synthesizing and utilizing 2-Furanmethanol,2-benzoate is another area of growing interest. Sustainable chemistry principles are being applied to develop greener synthetic routes that minimize waste and reduce energy consumption. Such efforts align with global initiatives to promote environmentally responsible chemical manufacturing practices.

In conclusion, 2-Furanmethanol, 2-benzoate (CAS No. 34171-46-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical research, while its derivatives offer promising leads for new therapeutics. Additionally, 2-Furanmethanol, 2-benzoate continues to be explored for applications in materials science and sustainable chemistry. As research progresses, this compound will likely remain at the forefront of scientific innovation.

34171-46-5 (2-Furanmethanol,2-benzoate) 関連製品

- 2229509-32-2(1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 1543455-71-5(methyl 1-cyclopentylpiperidine-2-carboxylate)

- 151563-53-0(4-amino-3-(5-methylthiophen-2-yl)butanoic acid)

- 1335042-01-7(N-Boc-(+/-)-3-aminopent-4-enal)

- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)

- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)

- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)

- 2580232-14-8(tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate)

- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)